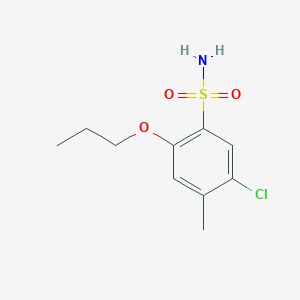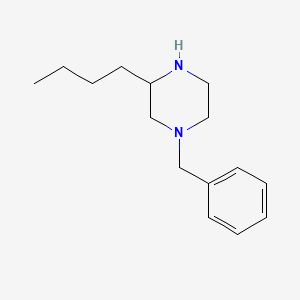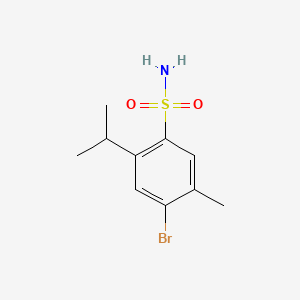
Monensin decyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monensin decyl ester is a derivative of monensin, a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. This compound is known for its ionophoric properties, which allow it to transport ions across lipid membranes. This compound is widely used in various scientific and industrial applications, particularly in ion-selective electrodes.
Mécanisme D'action
Target of Action
Monensin decyl ester, a derivative of the polyether antibiotic monensin, primarily targets monovalent cations such as lithium (Li+), sodium (Na+), potassium (K+), rubidium (Rb+), silver (Ag+), and thallium (Tl+) . These cations play crucial roles in maintaining cellular homeostasis and are involved in various physiological processes, including signal transduction, fluid balance, and nerve impulse transmission .
Mode of Action
This compound operates as an ionophore, facilitating the transport of these cations across lipid membranes of cells . This ionophoric ability is key to its antibacterial properties .
Biochemical Pathways
This compound impacts the PI3K/AKT signaling pathway, a critical pathway involved in cell proliferation and survival . By targeting this pathway, this compound can exert antiproliferative effects, particularly in certain cancer cells .
Pharmacokinetics
The pharmacokinetics of monensin, from which this compound is derived, has been studied in animals such as broiler chickens . After administration, monensin exhibits a half-life of 2.11 hours, an absorption half-life of 0.27 hours, and a systemic bioavailability of 65.1% . It’s important to note that the pharmacokinetic properties of this compound may vary and further studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of this compound’s action is its antiproliferative effect, particularly in cancer cells . By interfering with the PI3K/AKT signaling pathway, it can inhibit cell proliferation and induce apoptosis . This makes it a potential candidate for therapeutic applications in cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and efficacy . Furthermore, its use in animal feeds suggests that dietary factors may also play a role in its action . .
Analyse Biochimique
Biochemical Properties
Monensin decyl ester plays a significant role in biochemical reactions by acting as an ionophore. It forms complexes with monovalent cations such as sodium (Na+), potassium (K+), and lithium (Li+), facilitating their transport across lipid membranes . This ionophoric activity disrupts ionic gradients, which can alter cellular physiology. This compound interacts with various enzymes and proteins involved in maintaining ionic balance, such as Na+/K±ATPase and ion channels .
Cellular Effects
This compound affects various types of cells and cellular processes. It disrupts the ionic gradients across cell membranes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been shown to induce apoptosis by increasing oxidative stress and inhibiting androgen signaling . It also affects the endoplasmic reticulum stress response and can modulate the expression of death receptors and anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming complexes with monovalent cations and transporting them across lipid membranes . This ionophoric activity disrupts the ionic gradients, leading to changes in cellular homeostasis. This compound can inhibit or activate enzymes involved in ion transport, such as Na+/K±ATPase . It also affects gene expression by modulating transcription factors and signaling pathways involved in stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its ionophoric activity can lead to long-term changes in cellular function . Studies have shown that prolonged exposure to this compound can result in sustained alterations in ionic gradients and cellular metabolism . The degradation of this compound over time can also influence its efficacy and toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance growth and feed efficiency in livestock by improving nutrient absorption and reducing methane production . At high doses, this compound can be toxic, causing adverse effects such as reduced feed intake, weight loss, and even death . The threshold for these toxic effects varies depending on the species and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to ion transport and cellular metabolism . It interacts with enzymes such as Na+/K±ATPase and ion channels, affecting the flux of ions across cell membranes . This can lead to changes in metabolic flux and the levels of various metabolites, including amino acids and lipids .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with lipid membranes and ion channels . It forms complexes with monovalent cations, facilitating their transport across membranes and affecting their localization and accumulation within cells . This can influence the distribution of ions and other molecules within different cellular compartments .
Subcellular Localization
This compound primarily localizes to cellular membranes, where it exerts its ionophoric activity . It can also affect the subcellular localization of other proteins and molecules by altering the ionic environment within specific compartments . This can influence various cellular processes, including protein trafficking, endocytosis, and signal transduction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monensin decyl ester is synthesized through esterification of monensin with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain optimal reaction conditions. After the reaction is complete, the product is purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Monensin decyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield monensin and decanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Monensin and decanol.
Oxidation: Carboxylic acids and aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Monensin decyl ester has a wide range of applications in scientific research, including:
Chemistry: Used in ion-selective electrodes for the detection of specific ions in solution.
Biology: Employed in studies of ion transport across cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to transport ions.
Industry: Utilized in the development of sensors and analytical devices for environmental monitoring and quality control.
Comparaison Avec Des Composés Similaires
- Monensin methyl ester
- Monensin ethyl ester
- Monensin butyl ester
Propriétés
Numéro CAS |
164231-69-6 |
|---|---|
Formule moléculaire |
C46H82O11 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Q1: How does Monensin Decyl Ester contribute to the development of sodium-selective nanosensors?
A1: this compound, a derivative of the naturally occurring ionophore Monensin, exhibits high selectivity for sodium ions. [, ] This selectivity makes it a suitable component in the fabrication of nanosensors designed to measure sodium ion concentrations. The research demonstrates the incorporation of this compound into spherical nanosensors, termed PEBBLEs (probes encapsulated by biologically localized embedding). [] These nanosensors, with sizes ranging from 500 nm to 1 μm, are constructed using decyl methacrylate as the matrix. The inclusion of this compound within this matrix enables the selective detection and measurement of sodium ions within live cells.
Q2: How does temperature impact the selectivity of this compound-based sodium-selective electrodes?
A2: Research indicates that temperature has a minimal effect on the selectivity of sodium-selective electrodes utilizing this compound. [] Studies comparing Monensin, Monensin Methyl Ester (MME), and this compound (MDE) revealed that while Monensin-based electrodes exhibited a noticeable increase in selectivity for sodium over potassium with increasing temperature, electrodes based on MME or MDE showed negligible changes. This difference in behavior can be attributed to the varying temperature-dependent formation constants between the ions and the different ionophores.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






